molecular formula C13H14O2 B8317965 5-Phenyl-2-(2-hydroxypropyl)furan

5-Phenyl-2-(2-hydroxypropyl)furan

Cat. No. B8317965
M. Wt: 202.25 g/mol
InChI Key: DJKMAJBJDYWGIS-UHFFFAOYSA-N
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Patent
US04123529

Procedure details

2-Phenylfuran(14.4g,0.1 mole) was reacted in a similar manner to Example 40 but using propylene oxide (9ml,0.13 mole). The title compound was obtained as a straw coloured oil (16.0g) b.p. 145° C./0.05 mm with decomposition.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]1[O:15][CH:13]1[CH3:14]>>[C:1]1([C:7]2[O:8][C:9]([CH2:12][CH:13]([OH:15])[CH3:14])=[CH:10][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC=CC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C1C(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(O1)CC(C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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